molecular formula C6H5Br2NO B1489550 2,3-Dibromo-6-methoxypyridine CAS No. 909720-21-4

2,3-Dibromo-6-methoxypyridine

Cat. No.: B1489550
CAS No.: 909720-21-4
M. Wt: 266.92 g/mol
InChI Key: RBJHXRAOMXXAMS-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.

Properties

IUPAC Name

2,3-dibromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHXRAOMXXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731835
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909720-21-4
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NBS (302 g) was added to the compound of Example 259 (295 g) in acetonitrile (575 mL) and the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere. After cooling, the crystallized imide was removed by filtration and the filtrate was concentrated. Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1) gave a 6:1 mixture of the title compound and 2,5-dibromo form. This product was crystallized from cold petroleum ether to afford the title compound as a colorless powder (223 g).
Name
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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